molecular formula C10H17ClN4O B13526467 5-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide

5-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide

Cat. No.: B13526467
M. Wt: 244.72 g/mol
InChI Key: HMYCJRLOZCMEHN-UHFFFAOYSA-N
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Description

5-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide is a compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

The synthesis of 5-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide typically involves the reaction of 4-chloro-1H-pyrazole with 2-methyl-2-(methylamino)pentanoic acid. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

5-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar compounds to 5-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide include other pyrazole derivatives such as:

  • 3(5)-Aminopyrazoles
  • Pyrazolo[1,5-a]pyrimidines

These compounds share structural similarities but differ in their substituents and specific applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H17ClN4O

Molecular Weight

244.72 g/mol

IUPAC Name

5-(4-chloropyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide

InChI

InChI=1S/C10H17ClN4O/c1-10(13-2,9(12)16)4-3-5-15-7-8(11)6-14-15/h6-7,13H,3-5H2,1-2H3,(H2,12,16)

InChI Key

HMYCJRLOZCMEHN-UHFFFAOYSA-N

Canonical SMILES

CC(CCCN1C=C(C=N1)Cl)(C(=O)N)NC

Origin of Product

United States

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